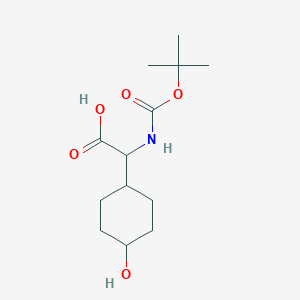

a-(Boc-amino)-4-hydroxycyclohexaneacetic acid

Übersicht

Beschreibung

a-(Boc-amino)-4-hydroxycyclohexaneacetic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group, a hydroxy group, and a cyclohexane ring. The Boc group is commonly used in organic synthesis to protect amino groups during chemical reactions, preventing unwanted side reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of a-(Boc-amino)-4-hydroxycyclohexaneacetic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

a-(Boc-amino)-4-hydroxycyclohexaneacetic acid can undergo various chemical reactions, including:

Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, OsO4

Reduction: NaBH4, LiAlH4

Substitution: Alkyl halides, Boc2O

Major Products Formed

Oxidation: Formation of carbonyl compounds

Reduction: Formation of hydroxy compounds

Substitution: Formation of substituted amino compounds

Wissenschaftliche Forschungsanwendungen

a-(Boc-amino)-4-hydroxycyclohexaneacetic acid has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of fine chemicals and as a precursor for the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of a-(Boc-amino)-4-hydroxycyclohexaneacetic acid involves the protection of the amino group by the Boc group. This protection prevents the amino group from participating in unwanted side reactions during chemical synthesis. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

a-(Cbz-amino)-4-hydroxycyclohexaneacetic acid: Similar to the Boc-protected compound but uses a carbobenzyloxy (Cbz) group for protection.

a-(Fmoc-amino)-4-hydroxycyclohexaneacetic acid: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection.

Uniqueness

a-(Boc-amino)-4-hydroxycyclohexaneacetic acid is unique due to the stability of the Boc group under basic conditions and its ease of removal under acidic conditions. This makes it a versatile protecting group in organic synthesis .

Biologische Aktivität

The compound a-(Boc-amino)-4-hydroxycyclohexaneacetic acid is a derivative of cyclohexane with a tert-butoxycarbonyl (Boc) protected amino group and a hydroxy group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in neuromodulation and as a precursor for various therapeutic agents.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₂₃NO₅

- Molecular Weight : 253.33 g/mol

- Structural Features :

- Contains a Boc protecting group that enhances stability and solubility.

- The hydroxycyclohexyl moiety contributes to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to modulate receptor activity and enzyme functions. Upon deprotection of the Boc group, the free amino group can engage in hydrogen bonding and ionic interactions with various biological targets, leading to potential therapeutic effects.

Biological Activity

Recent studies have highlighted several aspects of the biological activity of this compound:

-

Neuromodulation :

- The compound serves as a precursor for γ-amino β-hydroxybutyric acid (GABOB), a known neuromodulator used in treating neurological conditions. The synthesis pathway has been optimized for efficient production, indicating its significance in drug development.

- Anticancer Potential :

- Cardiovascular Effects :

Case Studies

Several case studies have explored the efficacy of related compounds, providing insights into the potential applications of this compound:

- Study on Neuromodulators : A study demonstrated that GABOB derived from similar compounds showed hypotensive effects in animal models, suggesting that derivatives like this compound could be beneficial in managing blood pressure.

- Inhibition of Vitronectin Receptors : Research indicated that structurally related compounds effectively inhibited vitronectin receptors, leading to reduced tumor growth in preclinical models. This positions this compound as a candidate for further investigation in oncology .

Comparative Analysis Table

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | C₁₃H₂₃NO₅ | Contains Boc protecting group and hydroxy substituent | Potential neuromodulator and anticancer |

| γ-Amino β-hydroxybutyric acid (GABOB) | C₄H₉NO₃ | Known neuromodulator | Hypotensive effects |

| Trans-4-(Boc-amino)cyclohexylamine | C₁₁H₁₉N | Lacks hydroxy group; primarily an amine | Modulates receptor activity |

Eigenschaften

IUPAC Name |

2-(4-hydroxycyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-13(2,3)19-12(18)14-10(11(16)17)8-4-6-9(15)7-5-8/h8-10,15H,4-7H2,1-3H3,(H,14,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFJDDDVVNKUBCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CCC(CC1)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562677 | |

| Record name | [(tert-Butoxycarbonyl)amino](4-hydroxycyclohexyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130624-89-4 | |

| Record name | [(tert-Butoxycarbonyl)amino](4-hydroxycyclohexyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.